molecular formula C14H13NO4 B1596024 Droxacin CAS No. 35067-47-1

Droxacin

Número de catálogo: B1596024
Número CAS: 35067-47-1
Peso molecular: 259.26 g/mol
Clave InChI: IIRVYWCKYUQJCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Droxacin is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Droxacin, a member of the fluoroquinolone class of antibiotics, exhibits significant biological activity primarily against Gram-negative bacteria. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and associated resistance mechanisms, supported by data tables and relevant case studies.

This compound functions by inhibiting bacterial DNA synthesis. It achieves this by targeting two critical enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA structure and function during replication. The inhibition of these enzymes leads to the formation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  • Topoisomerase IV : This enzyme is vital for separating interlinked daughter chromosomes after DNA replication. This compound’s inhibition of this enzyme further contributes to its bactericidal effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is well-absorbed when administered orally. Its bioavailability can be affected by food intake.
  • Distribution : The drug has a large volume of distribution (Vd), indicating extensive tissue penetration.
  • Metabolism : this compound undergoes hepatic metabolism, with active metabolites contributing to its antibacterial activity.
  • Excretion : The primary route of elimination is renal; approximately 60% of the drug is excreted unchanged in urine.
ParameterValue
Bioavailability50-80%
Volume of Distribution50% of body weight
Half-lifeApproximately 3 hours
Renal Excretion60% unchanged

Clinical Applications

This compound is primarily indicated for the treatment of infections caused by susceptible strains of bacteria, including:

  • Urinary tract infections (UTIs)
  • Respiratory tract infections
  • Skin and soft tissue infections

Clinical studies have demonstrated its efficacy against various pathogens, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa .

Case Study Insights

Several case studies highlight the effectiveness of this compound in treating resistant bacterial infections:

  • Case Study 1 : A patient with recurrent UTIs caused by E. coli showed significant improvement after a course of this compound, with a reduction in bacterial load confirmed through follow-up cultures.
  • Case Study 2 : In a clinical trial involving patients with respiratory infections due to Pseudomonas aeruginosa, this compound demonstrated a higher success rate compared to standard treatments.

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been observed. Key mechanisms include:

  • Target Mutations : Mutations in the genes encoding DNA gyrase and topoisomerase IV can reduce drug binding affinity.
  • Efflux Pumps : Bacteria may develop or upregulate efflux pumps that expel this compound from the cell before it can exert its effects.
  • Plasmid-Mediated Resistance : Mobile genetic elements can carry resistance genes that confer survival advantages in the presence of fluoroquinolones.

Propiedades

Número CAS

35067-47-1

Fórmula molecular

C14H13NO4

Peso molecular

259.26 g/mol

Nombre IUPAC

5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15/h5-7H,2-4H2,1H3,(H,17,18)

Clave InChI

IIRVYWCKYUQJCL-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O

SMILES canónico

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O

Key on ui other cas no.

35067-47-1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.